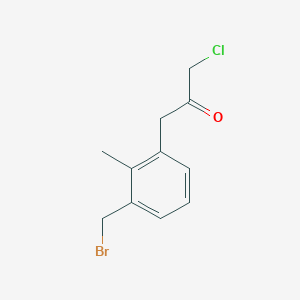

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one

Description

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a substituted phenyl ring and a chlorinated propanone chain. The phenyl ring features a bromomethyl group at the 3-position and a methyl group at the 2-position, creating steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C11H12BrClO |

|---|---|

Molecular Weight |

275.57 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-methylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClO/c1-8-9(5-11(14)7-13)3-2-4-10(8)6-12/h2-4H,5-7H2,1H3 |

InChI Key |

NWUGSSFNLSAIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one typically involves the bromination of a methyl-substituted phenyl compound followed by chlorination. One common method involves the bromination of 2-methylphenylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl compound is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

Nucleophilic Substitution: Products include substituted phenyl compounds.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Methyl Substitutions

(a) 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure: Features a para-methylphenyl group and a brominated propenone chain.

- Key Differences: The absence of a chloropropanone group and the propenone (α,β-unsaturated ketone) structure differentiate it from the target compound. The para-methyl substitution on the phenyl ring reduces steric hindrance compared to the ortho-methyl group in the target compound.

- Synthesis: Prepared via bromine addition to an enone precursor, followed by dehydrohalogenation with triethylamine .

- Crystallography : Refined using SHELX, highlighting the utility of this software in analyzing halogenated ketones .

(b) JWH-370 ([5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone)

- Structure: Contains a 2-methylphenyl group but replaces the chloropropanone with a naphthalenyl methanone and pyrrole system.

- Key Differences : The lack of bromine and chlorine reduces electrophilic reactivity. The extended aromatic system (naphthalene) may enhance π-π stacking interactions compared to the target compound’s simpler phenyl ring .

(c) 3-Chloro-2-methylpropene

Physical and Chemical Properties

Table 1: Comparative Analysis of Key Features

Hydrogen Bonding and Crystallographic Behavior

- Target Compound: The chloropropanone group may participate in C=O···H hydrogen bonds, while the bromomethyl group could engage in halogen bonding. These interactions likely influence crystal packing, as observed in similar compounds analyzed via SHELX .

- 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one : The α,β-unsaturated ketone may exhibit resonance stabilization, reducing hydrogen-bonding propensity compared to saturated ketones .

- JWH-370 : The naphthalenyl system and pyrrole ring could foster π-stacking and N–H···O interactions, contrasting with the target’s halogen-dominated interactions .

Research Findings and Implications

- Structural Insights : Ortho-substituted bromomethyl and methyl groups on the phenyl ring (target compound) introduce steric effects that may hinder certain reactions (e.g., electrophilic substitution) but enhance stability in crystalline phases .

- Reactivity : The simultaneous presence of Br and Cl offers dual sites for nucleophilic substitution, a feature absent in JWH-370 or 3-chloro-2-methylpropene .

- Crystallography : SHELX and WinGX remain critical tools for resolving complex halogenated structures, enabling precise bond-length and angle measurements .

Biological Activity

1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a chloropropanone moiety, and a methyl-substituted phenyl ring, contributing to its reactivity and biological interactions. The presence of halogen atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.

- Electrostatic Interactions : The chloropropanone moiety may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Activity : Research suggests potential effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Antifungal Properties : Similar compounds have shown promise as fungicides, indicating that this compound could be investigated for agricultural applications.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound inhibited the growth of Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Fungicidal Activity : A series of experiments showed that the compound effectively reduced fungal spore germination in Aspergillus species, suggesting its potential use in crop protection.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial and antifungal | |

| 4-Amino-3-(bromomethyl)phenyl-3-chloropropan-2-one | Antimicrobial | |

| 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one | Less reactive; potential for drug design |

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Bromination : Introduction of the bromomethyl group via electrophilic aromatic substitution.

- Chlorination : Chlorination at the propanone position to yield the final product.

These steps can be optimized for yield and purity, utilizing techniques such as continuous flow reactors for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.